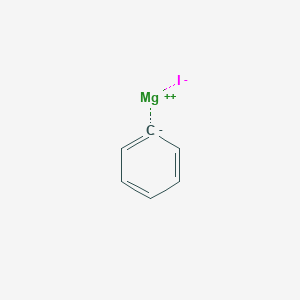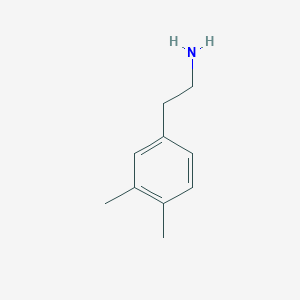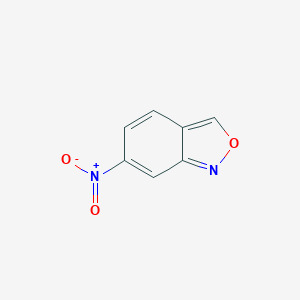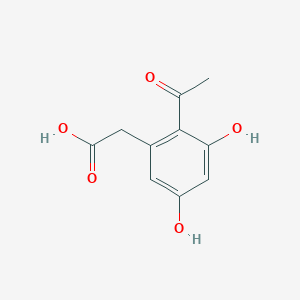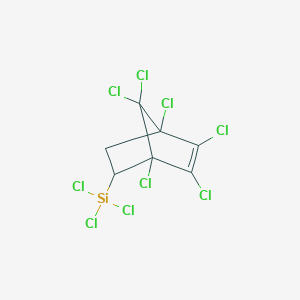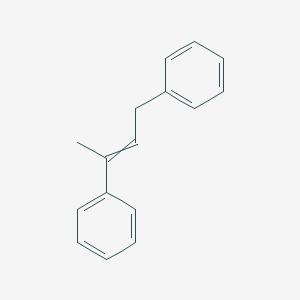
3-Phenylbut-2-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbut-2-enylbenzene, also known as trans-β-methylstyrene, is an organic compound with the chemical formula C11H12. It is a colorless liquid with a sweet, floral odor and is commonly used in the production of polymers, resins, and synthetic rubber. In recent years, there has been growing interest in the scientific research application of 3-Phenylbut-2-enylbenzene due to its unique chemical properties and potential for use in various fields.
Mecanismo De Acción
The mechanism of action of 3-Phenylbut-2-enylbenzene is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Phenylbut-2-enylbenzene exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, it has been shown to have potential applications in the development of new materials and polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenylbut-2-enylbenzene in lab experiments is its unique chemical properties, which make it a valuable compound for use in various fields. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the scientific research application of 3-Phenylbut-2-enylbenzene. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new materials and polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Phenylbut-2-enylbenzene and its potential applications in various fields.
Aplicaciones Científicas De Investigación
The unique chemical properties of 3-Phenylbut-2-enylbenzene make it a valuable compound for use in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, it has been shown to have potential applications in the development of new materials and polymers due to its ability to form stable bonds with other molecules.
Propiedades
Número CAS |
17342-56-2 |
|---|---|
Nombre del producto |
3-Phenylbut-2-enylbenzene |
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
3-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
Clave InChI |
HZVVYGOMBYKZGF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
1,3-Diphenyl-2-butene |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
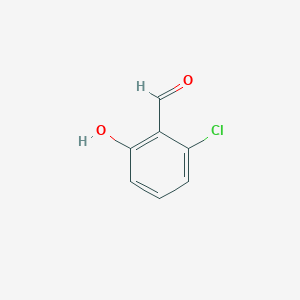
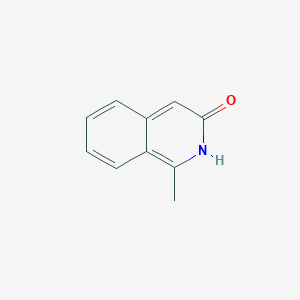
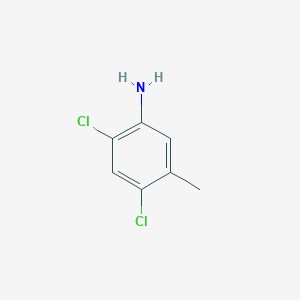
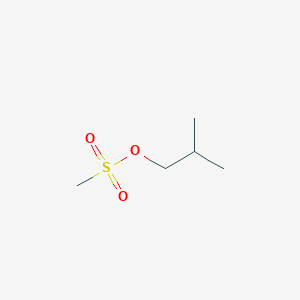
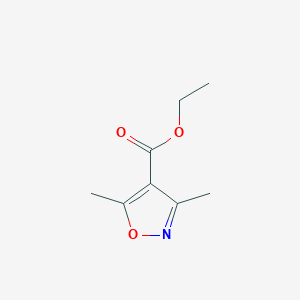
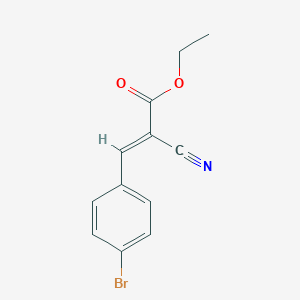
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
